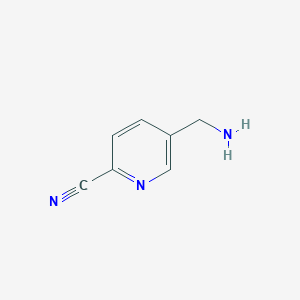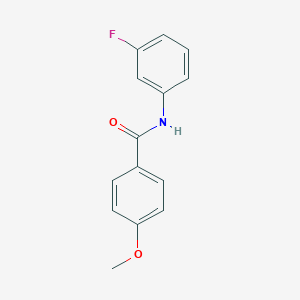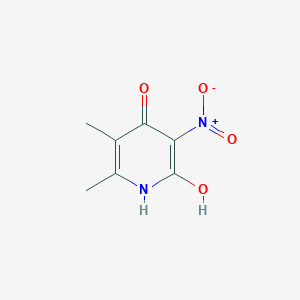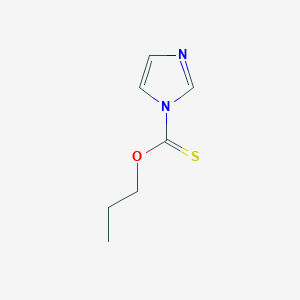
(S)-terc-butil (pirrolidin-3-ilmetil)carbamato
Descripción general
Descripción
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chiral compound that belongs to the class of carbamates It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl group attached to the carbamate moiety
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral ligands and catalysts.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of a chiral pyrrolidine derivative with a tert-butyl carbamate. One common method is the nucleophilic substitution reaction where the pyrrolidine nitrogen attacks the carbonyl carbon of the tert-butyl carbamate, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the nitrogen and facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the synthesis of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamate group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can also interact with receptor sites, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate: Similar structure but with the pyrrolidine ring attached at a different position.
tert-Butyl (piperidin-3-ylmethyl)carbamate: Contains a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
tert-Butyl (azetidin-3-ylmethyl)carbamate: Features a four-membered azetidine ring.
Uniqueness
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is unique due to its specific chiral configuration and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .
Propiedades
IUPAC Name |
tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJVMZWPIUWHO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364037 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173340-26-6 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-N-Boc-aminomethyl pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione](/img/structure/B61863.png)
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)







